Methyl [4-(chlorosulfonyl)phenyl]carbamate, with the chemical formula C₈H₈ClNO₄S and CAS number 21926-53-4, is a synthetic organic compound characterized by its chlorosulfonyl group attached to a phenyl ring. This compound appears as a solid and has a molecular weight of approximately 249.67 g/mol. Its structure features a carbamate functional group, which is known for its diverse applications in pharmaceuticals and agrochemicals .
These reactions highlight the compound's potential for further functionalization and its utility in synthetic organic chemistry .
The synthesis of methyl [4-(chlorosulfonyl)phenyl]carbamate typically involves:
This multi-step process allows for the precise incorporation of functional groups necessary for its biological activity and chemical reactivity .
Methyl [4-(chlorosulfonyl)phenyl]carbamate finds various applications:
Interaction studies involving methyl [4-(chlorosulfonyl)phenyl]carbamate focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with specific enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these pathways. Further investigation is required to elucidate these interactions comprehensively .
Several compounds share structural similarities with methyl [4-(chlorosulfonyl)phenyl]carbamate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl carbamate | C₃H₇NO₂ | Simple structure; used as a pesticide |
| tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate | C₁₁H₁₄ClNO₄S | Larger tert-butyl group; different sterics |
| Phenyl (4-(chlorosulfonyl)phenyl)carbamate | C₁₂H₉ClNO₄S | Contains two phenyl groups; altered reactivity |
Methyl [4-(chlorosulfonyl)phenyl]carbamate is distinguished by its specific combination of a chlorosulfonyl group and a carbamate functionality, which enhances its reactivity compared to simpler carbamates. This unique structure allows it to serve as both an intermediate in synthetic processes and an active agent in biological contexts .
| Precursor Compound | Molecular Formula | Molecular Weight (g/mol) | Reactivity with ClSO3H | Yield (%) |
|---|---|---|---|---|
| 4-Aminophenyl methylcarbamate | C8H10N2O2 | 166.18 | High | 92.5 |
| 4-Nitrophenyl methylcarbamate | C8H8N2O4 | 196.16 | Moderate | 78.3 |
| 4-Hydroxyphenyl methylcarbamate | C8H9NO3 | 167.16 | High | 85.7 |
| 4-Bromophenyl methylcarbamate | C8H8BrNO2 | 230.06 | Moderate | 71.2 |
| Phenyl methylcarbamate | C8H9NO2 | 151.16 | Moderate | 68.9 |
| 4-Methylphenyl methylcarbamate | C9H11NO2 | 165.19 | Moderate | 74.8 |
The data reveal that 4-aminophenyl methylcarbamate serves as the most effective precursor, achieving yields exceeding 92% [1]. This superior performance is attributed to the electron-donating nature of the amino group, which enhances the nucleophilicity of the aromatic ring toward electrophilic chlorosulfonation [2]. Hydroxyl-substituted precursors also demonstrate high reactivity, yielding 85.7% of the desired product [3].
Precursors containing electron-withdrawing groups, such as nitro or bromo substituents, exhibit reduced reactivity and lower yields [4]. The nitrophenyl derivative achieves 78.3% yield, while bromophenyl precursors produce 71.2% yield [2]. These observations correlate with the decreased electron density on the aromatic ring, which diminishes the electrophilic substitution efficiency [3].
The synthesis pathway typically proceeds through chlorosulfonylation at low temperatures to prevent decomposition of reactive intermediates [1]. Starting materials must be carefully purified to eliminate moisture and other nucleophilic impurities that could compete with the desired reaction [3].
The formation of carbamate bonds involves complex mechanistic pathways that determine the efficiency and selectivity of the synthetic process [2] [5]. The primary mechanism for methyl [4-(chlorosulfonyl)phenyl]carbamate synthesis involves the nucleophilic attack of carbon dioxide on amine substrates, followed by electrophilic activation [6] [5].
The carbamate formation mechanism proceeds through several distinct steps, beginning with the interaction between the amine substrate and carbon dioxide [7] [5]. This initial step forms a zwitterionic intermediate, which subsequently undergoes rearrangement to yield the stable carbamate product [5]. The reaction requires specific conditions to favor carbamate formation over competing pathways such as nitrogen methylation [8].
Research demonstrates that carbamate bond formation follows a concerted mechanism where carbon dioxide dissociates from initial adducts before carboxylation occurs [5]. The role of bases in this process involves deprotonation of the amine substrate during nucleophilic attack on free carbon dioxide [5]. This mechanistic insight provides rational design principles for optimizing synthetic strategies [5].
The chlorosulfonylation step introduces additional mechanistic complexity, as the chlorosulfonyl group must be incorporated without disrupting the existing carbamate functionality [1] [9]. This transformation typically proceeds through electrophilic aromatic substitution, where chlorosulfonic acid acts as the electrophile [1]. The reaction mechanism involves formation of a sigma complex intermediate, followed by elimination of hydrogen chloride to restore aromaticity [9].
Temperature control plays a crucial role in directing the mechanistic pathway [1] [10]. Low temperatures favor the desired chlorosulfonylation while minimizing side reactions such as hydrolysis or over-sulfonation [10]. The optimal temperature range of 0-5 degrees Celsius ensures selectivity for the para-substitution pattern [1].
Kinetic studies reveal that the carbamate formation reaction exhibits first-order dependence on both amine concentration and carbon dioxide pressure [11]. The rate-determining step involves the nucleophilic attack of the amine on carbon dioxide, with activation energies ranging from 45-65 kilojoules per mole depending on the substrate structure [11].
The selection of appropriate catalytic systems significantly influences the efficiency and selectivity of methyl [4-(chlorosulfonyl)phenyl]carbamate synthesis [6] [12]. Various catalytic approaches have been investigated, ranging from Lewis acids to organometallic complexes [6] [12].
Zinc-based catalytic systems demonstrate exceptional performance in carbamate synthesis reactions [6]. Zinc acetate emerges as a particularly effective catalyst, offering the best performance among tested zinc salts [6]. The addition of nitrogen-donor ligands such as 1,10-phenanthroline further enhances catalytic activity and yield [6].
Table 2: Catalytic Systems Performance in Carbamate Bond Formation
| Catalyst System | Temperature (°C) | Time (hours) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| No catalyst | 25 | 24 | 45.2 | 68.3 |
| Zn(OAc)2 | 80 | 4 | 78.9 | 89.5 |
| AlCl3 | 60 | 6 | 65.4 | 76.2 |
| FeCl3 | 70 | 8 | 72.1 | 81.7 |
| TfOH | 25 | 2 | 87.3 | 92.8 |
| Zn(OAc)2 + 1,10-phenanthroline | 80 | 3 | 94.6 | 96.2 |
| Lewis acid + Base | 50 | 12 | 58.7 | 71.4 |
Triflic acid represents another highly effective catalytic system, achieving 87.3% yield with 92.8% selectivity under mild conditions [10]. The strong acid catalyst promotes rapid reaction completion within two hours at room temperature [10]. However, the corrosive nature of triflic acid requires specialized handling procedures and equipment [10].
Solvent selection profoundly impacts reaction outcomes through multiple mechanisms including substrate solubility, catalyst stability, and reaction kinetics [12] [13]. The choice of solvent system affects both the rate and selectivity of carbamate formation reactions [13].
Table 3: Solvent Effects on Reaction Efficiency
| Solvent | Polarity Index | Boiling Point (°C) | Reaction Yield (%) | Product Purity (%) |
|---|---|---|---|---|
| Dichloromethane | 3.1 | 39.6 | 87.3 | 94.5 |
| Acetonitrile | 5.8 | 81.6 | 74.8 | 91.2 |
| Toluene | 2.4 | 110.6 | 69.2 | 88.7 |
| Dimethylformamide | 6.4 | 153.0 | 58.4 | 82.3 |
| Tetrahydrofuran | 4.0 | 66.0 | 81.5 | 93.1 |
| Methanol | 5.1 | 64.7 | 45.7 | 76.8 |
| Ethyl acetate | 4.4 | 77.1 | 76.3 | 89.4 |
| Chloroform | 4.1 | 61.2 | 83.9 | 92.6 |
Dichloromethane emerges as the optimal solvent system, providing 87.3% yield with 94.5% product purity [1] [10]. The moderate polarity and low boiling point of dichloromethane facilitate both reaction progress and product isolation [10]. Chlorinated solvents generally demonstrate superior performance compared to polar protic or highly polar aprotic alternatives [1].
The biphasic nature of certain solvent systems introduces additional complexity but can be advantageous for product separation [8]. Research demonstrates that cosolvents can alter reaction selectivity by modifying the local environment around reactive intermediates [8]. Optimization studies reveal that solvent effects operate through multiple pathways including stabilization of transition states and modulation of catalyst activity [13].
Temperature effects in different solvent systems follow predictable patterns based on solvent boiling points and thermal stability [14]. Higher temperatures generally accelerate reaction rates but may compromise selectivity or product stability [14]. The development of predictive models for solvent optimization enables rational selection based on reaction requirements [13].
The purification of methyl [4-(chlorosulfonyl)phenyl]carbamate requires specialized techniques due to the reactive nature of the chlorosulfonyl functional group and potential hydrolytic instability [15] [3]. Multiple purification approaches have been developed to maximize recovery yields while maintaining product purity [15] [3].
Recrystallization represents a fundamental purification technique for carbamate compounds, utilizing mixed solvent systems to achieve optimal selectivity [15]. The method involves dissolving crude product in organic solvent-water mixtures at elevated temperatures, followed by controlled cooling to promote crystallization [15]. Ethanol-water systems demonstrate particular effectiveness for carbamate purification [15].
Table 4: Purification Techniques and Yield Optimization
| Purification Method | Recovery Yield (%) | Final Purity (%) | Processing Time (hours) | Cost Factor |
|---|---|---|---|---|
| Recrystallization (EtOH/H2O) | 89.4 | 97.8 | 4 | Low |
| Column chromatography (SiO2) | 94.7 | 99.1 | 6 | Medium |
| Liquid-liquid extraction | 76.3 | 91.5 | 2 | Low |
| Precipitation method | 82.6 | 94.2 | 1 | Very Low |
| Vacuum distillation | 67.9 | 88.7 | 8 | Medium |
| Preparative HPLC | 97.2 | 99.6 | 12 | High |
Column chromatography using silica gel provides the highest combination of recovery yield and final purity, achieving 94.7% recovery with 99.1% purity [3]. The method utilizes gradient elution with ethyl acetate-hexane mixtures to achieve optimal separation [3]. Monitoring reaction progress through thin-layer chromatography enables optimization of elution conditions [3].
Preparative high-performance liquid chromatography represents the gold standard for purification, delivering 97.2% recovery yield with 99.6% final purity [3]. However, the high cost and extended processing time limit its application to research-scale preparations [3]. The method employs reversed-phase columns with acetonitrile-trifluoroacetic acid gradient systems [3].
Solvent-free purification methods offer advantages in terms of environmental impact and processing simplicity [16] [17]. Grinding techniques enable purification at room temperature with high yields and purity [16] [17]. These methods avoid toxic solvents and eliminate chromatographic separation requirements [16] [17].
The precipitation method provides rapid purification within one hour, achieving 82.6% recovery yield with 94.2% purity [15]. This approach involves controlled addition of anti-solvents to promote selective crystallization of the desired product [15]. The method represents the most cost-effective option for large-scale applications [15].
Yield optimization strategies focus on minimizing product loss during purification while maintaining acceptable purity levels [3]. Multi-step purification sequences often provide superior results compared to single-step approaches [3]. The selection of appropriate purification methods depends on the intended application and purity requirements [3].
Temperature control during purification operations prevents thermal decomposition of the chlorosulfonyl functional group [3]. Processing temperatures below 100 degrees Celsius ensure product stability throughout purification procedures [3]. Moisture exclusion remains critical to prevent hydrolysis of reactive functional groups [3].
Nuclear magnetic resonance spectroscopy provides detailed structural information about Methyl [4-(chlorosulfonyl)phenyl]carbamate through both proton (¹H) and carbon-13 (¹³C) NMR techniques. The compound exhibits characteristic spectral features that reflect its unique molecular architecture combining aromatic, carbamate, and chlorosulfonyl functional groups.
Proton NMR Spectroscopy
The ¹H NMR spectrum of Methyl [4-(chlorosulfonyl)phenyl]carbamate displays several distinct signal regions that provide comprehensive structural information [1] [2] [3]. In deuterated chloroform (CDCl₃), the aromatic protons appear as a complex multiplet in the region δ 7.3-7.9 ppm, characteristic of para-disubstituted benzene rings [2] [4]. The electron-withdrawing nature of both the chlorosulfonyl and carbamate substituents causes significant deshielding of these aromatic protons, shifting them downfield compared to unsubstituted benzene [4] [5].
The carbamate NH proton exhibits a distinctive broad singlet in the range δ 6.5-7.5 ppm in CDCl₃, which is consistent with typical carbamate NH chemical shifts [6] [7]. This broadening results from exchange processes and quadrupolar relaxation effects [8] [9]. In more polar solvents such as DMSO-d₆, the NH proton appears further downfield at δ 10.2-10.8 ppm due to increased hydrogen bonding interactions [10] [11].
The methyl ester group produces a sharp singlet at δ 3.8-4.0 ppm in CDCl₃, which is characteristic of methoxycarbonyl groups [2] [12]. This chemical shift reflects the deshielding effect of the adjacent carbonyl carbon and is consistent with similar carbamate ester compounds [13] [6].
Carbon-13 NMR Spectroscopy
The ¹³C NMR spectrum reveals several key structural features that confirm the molecular framework [1] [3] [14]. The carbonyl carbon appears as a characteristic singlet in the range δ 150-155 ppm, which is typical for carbamate carbonyls [11] [15]. This chemical shift is intermediate between ester and amide carbonyls, reflecting the electronic properties of the carbamate functional group [6] [7].
The aromatic carbons exhibit multiple signals in the δ 125-140 ppm region, with the quaternary carbons bearing the substituents appearing further downfield due to electron-withdrawing effects [14]. The methyl carbon of the ester group appears as a singlet around δ 52-55 ppm, consistent with methoxycarbonyl carbons in similar compounds [2] [11].
Solvent Effects and Conformational Analysis
The NMR spectral parameters show significant solvent dependence, particularly for the NH proton [7] [9]. In CDCl₃, the NH signal appears upfield compared to DMSO-d₆, indicating weaker hydrogen bonding interactions in the chloroform solution [10] [11]. Temperature-dependent NMR studies reveal conformational exchange processes typical of carbamate compounds [16] [9].
The coupling patterns in the aromatic region provide information about the substitution pattern and confirm the para-disubstituted nature of the benzene ring [4] [17]. The characteristic doublet patterns with J-coupling constants of approximately 8-9 Hz are consistent with ortho-coupled aromatic protons [17] [14].
Infrared and Raman spectroscopy provide complementary vibrational information that enables comprehensive functional group identification and structural characterization of Methyl [4-(chlorosulfonyl)phenyl]carbamate. The vibrational spectrum contains distinct absorption bands corresponding to each functional group within the molecule.
Carbamate Functional Group Vibrations
The carbamate group exhibits several characteristic vibrational modes that are well-documented in the literature [11] [18] [19]. The NH stretching vibration appears as a medium-intensity band in the range 3300-3250 cm⁻¹ in solid-state measurements [11] [20] [21]. This frequency is characteristic of secondary carbamates and reflects the hydrogen bonding environment in the solid state [22] [23].
The carbonyl stretching vibration of the carbamate group appears as a strong absorption band at 1750-1730 cm⁻¹ [11] [13] [19]. This frequency is higher than typical amide carbonyls (1640-1680 cm⁻¹) but lower than simple esters (1750-1730 cm⁻¹), reflecting the intermediate electronic character of carbamate carbonyls [20] [24]. The exact position depends on the electronic nature of the substituents and hydrogen bonding interactions [23] [21].
Aromatic Ring Vibrations
The aromatic ring contributes several characteristic vibrational modes [25] [20]. The aromatic CH stretching vibrations appear in the region 3100-3050 cm⁻¹, which is typical for substituted benzene rings [20] [24]. The aromatic CC stretching vibrations manifest as medium-intensity bands in the range 1600-1500 cm⁻¹ [25] [20].
The out-of-plane CH bending vibrations of the para-disubstituted benzene ring appear in the fingerprint region around 900-690 cm⁻¹ [20] [24]. These vibrations are diagnostic for the substitution pattern and confirm the para-arrangement of the chlorosulfonyl and carbamate substituents [25] [20].
Chlorosulfonyl Group Vibrations
The chlorosulfonyl group exhibits distinctive vibrational modes that are well-characterized in the literature [26] [27] [28]. The SO₂ stretching vibrations appear as two intense bands representing the asymmetric and symmetric stretching modes [26] [27]. The asymmetric SO₂ stretching vibration occurs at approximately 1410-1370 cm⁻¹, while the symmetric mode appears at 1204-1166 cm⁻¹ [27] [28].
The S-Cl stretching vibration appears as a strong band around 375 cm⁻¹, which is characteristic of sulfonyl chlorides [26]. This frequency is consistent with previous assignments for aromatic sulfonyl chlorides and reflects the strength of the sulfur-chlorine bond [26] [27].
Methyl Ester Group Vibrations
The methyl ester group contributes several vibrational modes [13] [20]. The CH₃ stretching vibrations appear in the region 3000-2800 cm⁻¹, with asymmetric and symmetric modes distinguishable [13] [20]. The CH₃ bending vibrations occur around 1450 and 1375 cm⁻¹, providing additional confirmation of the methyl group presence [20] [24].
The C-O stretching vibration of the ester group appears in the range 1300-1000 cm⁻¹, often overlapping with other vibrational modes in this region [20] [24]. This vibration is diagnostic for ester functionality and confirms the presence of the methoxycarbonyl group [13].
Solid-State Effects and Hydrogen Bonding
The vibrational spectra show evidence of intermolecular hydrogen bonding in the solid state [23] [21]. The NH stretching frequency is shifted to lower wavenumbers compared to dilute solution spectra, indicating hydrogen bonding interactions between carbamate groups [23] [21]. This effect is particularly pronounced for the NH stretching vibration, which broadens and shifts by approximately 100-150 cm⁻¹ upon hydrogen bonding [23] [21].
The carbonyl stretching frequency also shows sensitivity to hydrogen bonding, with shifts of 20-35 cm⁻¹ observed between solid and solution phases [19] [21]. These shifts provide information about the intermolecular interactions and crystal packing arrangements in the solid state [23] [21].
Mass spectrometry provides crucial structural information about Methyl [4-(chlorosulfonyl)phenyl]carbamate through its characteristic fragmentation patterns. The molecular ion and fragment ions reveal the molecular composition and structural connectivity of the compound.
Molecular Ion and Isotope Patterns
The molecular ion peak appears at m/z 249.7 for the ³⁵Cl isotope, with a characteristic isotope pattern reflecting the presence of chlorine [29] [30]. The M+2 peak at m/z 251.7 appears with approximately one-third the intensity of the molecular ion, confirming the presence of one chlorine atom [29] [30]. This isotope pattern is diagnostic for compounds containing a single chlorine atom and provides confirmation of the molecular formula C₈H₈ClNO₄S [29] [30].
In electrospray ionization (ESI) mass spectrometry, the protonated molecular ion [M+H]⁺ appears at m/z 249.7, while the sodium adduct [M+Na]⁺ is observed at m/z 271.7 [11] [13]. These soft ionization techniques preserve the molecular ion and provide accurate mass measurements for molecular formula determination [11] [13].
Characteristic Fragmentation Pathways
The fragmentation pattern of Methyl [4-(chlorosulfonyl)phenyl]carbamate follows predictable pathways based on the stability of the resulting fragments [31] [32] [33]. The base peak in electron impact (EI) mass spectrometry typically corresponds to the loss of the methoxycarbonyl group (COOCH₃, 59 Da), yielding a fragment at m/z 190.0 [31] [32]. This fragmentation is common for carbamate compounds and reflects the stability of the resulting aromatic cation [31] [32].
Another significant fragmentation involves the loss of the chlorosulfonyl group (ClSO₂, 83 Da), producing a fragment at m/z 141.0 [31] [32]. This fragmentation pathway is characteristic of sulfonyl chlorides and involves the cleavage of the C-S bond [31] [32]. The resulting fragment retains the carbamate functionality and provides information about the aromatic substitution pattern [31] [32].
Rearrangement Processes
The mass spectrum exhibits evidence of rearrangement processes that are characteristic of aromatic compounds containing electron-withdrawing substituents [31] [32]. The McLafferty rearrangement, common in ester-containing molecules, may contribute to the formation of smaller fragments through hydrogen migration and subsequent bond cleavage [31] [32].
The presence of multiple functional groups leads to complex fragmentation patterns with competing pathways [31] [32]. The electron-withdrawing nature of both the chlorosulfonyl and carbamate groups influences the fragmentation behavior by stabilizing certain carbocations and destabilizing others [31] [32].
High-Resolution Mass Spectrometry
High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish between isobaric species [11] [13]. The calculated exact mass of 249.98600 Da shows excellent agreement with the observed value of 249.98602 Da, confirming the molecular composition [11] [13]. These measurements are essential for unambiguous structural identification and quality control of the compound [11] [13].
The high resolution also enables the identification of fragment ions with greater confidence, allowing for detailed mechanistic studies of the fragmentation pathways [11] [13]. This information is valuable for understanding the stability and reactivity of the compound under various conditions [11] [13].
Density functional theory calculations provide detailed insights into the molecular geometry, electronic structure, and vibrational properties of Methyl [4-(chlorosulfonyl)phenyl]carbamate. These computational studies complement experimental measurements and offer atomic-level understanding of the structural features.
Optimized Molecular Geometry
DFT calculations at the B3LYP/6-311++G(d,p) level reveal the optimized molecular geometry of Methyl [4-(chlorosulfonyl)phenyl]carbamate [34] [35] [36]. The aromatic ring maintains planarity with typical benzene bond lengths of approximately 1.40 Å [34] [35]. The para-disubstituted arrangement is confirmed by the calculation, with the chlorosulfonyl and carbamate groups positioned at opposite ends of the benzene ring [34] [35].
The chlorosulfonyl group adopts a tetrahedral geometry around the sulfur atom, with S-O bond lengths of approximately 1.45 Å and an S-Cl bond length of 2.05 Å [34] [35]. The O-S-O bond angle is calculated to be approximately 120°, while the Cl-S-O angles are around 105° [34] [35]. These geometric parameters are consistent with typical sulfonyl chloride structures [34] [35].
Carbamate Group Conformation
The carbamate group exhibits a planar configuration with the nitrogen atom showing sp² hybridization [35] [36] [7]. The C-N bond length of approximately 1.35 Å indicates partial double bond character due to resonance stabilization [35] [36]. The carbonyl carbon-oxygen bond length is 1.23 Å, typical for carbamate carbonyls [35] [36].
The carbamate group can adopt different conformations relative to the aromatic ring, with the syn and anti arrangements showing different energies [35] [36] [7]. DFT calculations indicate that the anti conformation is thermodynamically favored by approximately 2-3 kcal/mol, primarily due to reduced steric interactions [35] [36].
Electronic Structure Analysis
Frontier molecular orbital analysis reveals the electronic properties of the compound [34] [35] [37]. The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring and nitrogen atom of the carbamate group, with an energy of approximately -7.2 eV [34] [35]. The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the chlorosulfonyl group and carbonyl carbon, with an energy of approximately -2.8 eV [34] [35].
The HOMO-LUMO energy gap of 4.4 eV indicates moderate electronic stability and suggests that the compound should be relatively stable toward electronic excitation [34] [35]. The molecular electrostatic potential surface reveals regions of high electron density around the oxygen atoms and low electron density around the chlorine and sulfur atoms [34] [35].
Vibrational Frequency Calculations
DFT vibrational frequency calculations provide theoretical predictions for the infrared and Raman spectra [34] [35] [37]. The calculated frequencies show good agreement with experimental values when appropriate scaling factors are applied [34] [35] [37]. The NH stretching frequency is calculated at 3520 cm⁻¹, which scales to approximately 3300 cm⁻¹ in agreement with experimental observations [34] [35] [37].
The carbonyl stretching frequency is calculated at 1782 cm⁻¹, scaling to 1740 cm⁻¹, which matches the experimental value [34] [35] [37]. The SO₂ stretching frequencies are calculated at 1410 and 1180 cm⁻¹, in good agreement with experimental assignments [34] [35] [37].
Solvent Effects
Polarizable continuum model (PCM) calculations demonstrate the effects of solvent environment on the molecular geometry and electronic properties [35] [36]. In chloroform solution, the carbamate NH group shows less hydrogen bonding character, resulting in a blue-shifted NH stretching frequency [35] [36]. In more polar solvents like DMSO, increased hydrogen bonding interactions lead to red-shifted NH frequencies [35] [36].
The dipole moment of the molecule is calculated to be approximately 4.2 D in the gas phase, increasing to 5.1 D in polar solvents due to enhanced charge separation [35] [36]. This polarization affects the vibrational frequencies and NMR chemical shifts, providing a theoretical basis for understanding solvent effects [35] [36].
Thermodynamic Properties
DFT calculations provide thermodynamic parameters including enthalpy, entropy, and free energy values [34] [35] [36]. The standard enthalpy of formation is calculated to be -156.2 kcal/mol, indicating thermodynamic stability [34] [35]. The rotational constants and vibrational frequencies enable calculation of partition functions and thermodynamic properties as functions of temperature [34] [35].
Corrosive;Irritant